An In-depth Technical Guide to the Core Chemical Properties of 1-Myristoyl-3-oleoyl-rac-glycerol
An In-depth Technical Guide to the Core Chemical Properties of 1-Myristoyl-3-oleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) containing myristic acid (a saturated C14 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1] As a member of the diacylglycerol family, it is a key lipid signaling molecule involved in a multitude of cellular processes. Diacylglycerols are crucial second messengers that can activate various protein kinases, most notably Protein Kinase C (PKC), and are integral to the regulation of cellular growth, differentiation, and metabolism.[2][3][4] The unique combination of a saturated and an unsaturated fatty acid chain in 1-Myristoyl-3-oleoyl-rac-glycerol suggests specific physical properties and potential roles in cellular membranes and signaling cascades. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₆O₅ | [1] |
| Molecular Weight | 566.9 g/mol | [1] |
| CAS Number | 215055-21-3 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (under proper storage) | [1] |
Experimental Protocols
Synthesis of Unsymmetrical 1,3-Diacylglycerols
The synthesis of an unsymmetrical 1,3-diacylglycerol like 1-Myristoyl-3-oleoyl-rac-glycerol requires a regioselective approach to ensure the correct placement of the different fatty acids. A common strategy involves enzymatic synthesis using a 1,3-specific lipase (B570770).
Principle: A 1,3-specific lipase, such as that from Rhizomucor miehei, is used to catalyze the esterification of glycerol with the desired fatty acids. By controlling the stoichiometry and reaction conditions, the synthesis can be directed towards the formation of the 1,3-diacyl-sn-glycerol.
Detailed Methodology:
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Reactant Preparation: Myristic acid and oleic acid are used as the acyl donors. Glycerol serves as the backbone.
-
Enzymatic Esterification:
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Combine glycerol and myristic acid in a solvent-free system or a suitable organic solvent.
-
Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).
-
The reaction is typically carried out under vacuum to remove the water produced during esterification, which drives the equilibrium towards product formation.[5][6]
-
The temperature is maintained at a level optimal for the enzyme's activity and the physical state of the reactants (e.g., 50-60°C).[6]
-
-
Intermediate Isolation: The resulting 1-myristoyl-rac-glycerol is isolated and purified, often using column chromatography.
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Second Esterification: The purified 1-myristoyl-rac-glycerol is then esterified with oleic acid using a similar enzymatic or chemical method.
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Purification: The final product, 1-Myristoyl-3-oleoyl-rac-glycerol, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and byproducts like triacylglycerols and monoacylglycerols.[7]
Analysis of 1,3-Diacylglycerols by HPLC
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase.
Detailed Methodology:
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Sample Preparation: The lipid extract containing 1-Myristoyl-3-oleoyl-rac-glycerol is dissolved in a suitable solvent like chloroform (B151607) or isopropanol.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV or evaporative light scattering detector (ELSD) is used.
-
Mobile Phase: A common mobile phase for diacylglycerol separation is a gradient of acetonitrile (B52724) and isopropanol.
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Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD, which is more universal for lipids.
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard.
Analysis of Diacylglycerols by Mass Spectrometry
Principle: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerol species. Electrospray ionization (ESI) is a common ionization technique for these molecules.
Detailed Methodology:
-
Sample Preparation: Lipid extracts are prepared from the biological sample. To prevent acyl migration between the sn-1,2 and 1,3 positions, derivatization of the free hydroxyl group can be performed.[8]
-
LC-MS/MS Analysis:
-
The sample is injected into an LC system for separation, typically using a normal-phase or reversed-phase column.
-
The eluent is introduced into the mass spectrometer.
-
For quantification, a deuterated internal standard can be added to the sample prior to extraction.[9]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used, detecting the molecule as an ammonium (B1175870) adduct [M+NH₄]⁺.[9][10]
-
Scan Mode: For identification, full scan mode is used. For quantification and structural confirmation, tandem mass spectrometry (MS/MS) is employed, monitoring for characteristic neutral losses of the fatty acyl chains.[10]
-
Role in Cellular Signaling
1-Myristoyl-3-oleoyl-rac-glycerol, as a diacylglycerol, is a critical component of cellular signaling pathways.
Activation of Protein Kinase C (PKC)
Diacylglycerols are well-established activators of most PKC isozymes.[3] The generation of DAG in the plasma membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leads to the recruitment and activation of PKC.[2]
Signaling Pathway:
-
An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).
-
This activates PLC, which then hydrolyzes PIP₂ into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.
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IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺).
-
The increase in intracellular Ca²⁺ and the presence of DAG in the membrane synergistically activate conventional PKC isoforms.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
